(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide
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Overview
Description
(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide is a complex organic compound with the molecular formula C22H27NO11 and a molecular weight of 481.45 g/mol . This compound is characterized by its glucopyranosyl moiety, which is a derivative of glucose, and its benzeneacetamide structure, which is a common motif in many bioactive molecules.
Preparation Methods
The synthesis of (Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide typically involves multiple steps. The process begins with the acetylation of glucose to form 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl chloride. This intermediate is then reacted with benzeneacetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine and a solvent like dichloromethane to facilitate the reaction .
Chemical Reactions Analysis
(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups, using reagents like sodium methoxide.
Scientific Research Applications
(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide involves its interaction with specific molecular targets. The glucopyranosyl moiety allows the compound to interact with carbohydrate-binding proteins, while the benzeneacetamide structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide can be compared with other glucopyranosyl derivatives and benzeneacetamide compounds. Similar compounds include:
3-Methoxyphenylboronic acid: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Trans-cinnamaldehyde: A compound with significant antioxidant properties, used in various medicinal and industrial applications.
The uniqueness of this compound lies in its combined glucopyranosyl and benzeneacetamide structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1R)-2-amino-2-oxo-1-phenylethoxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO11/c1-11(24)29-10-16-18(30-12(2)25)19(31-13(3)26)20(32-14(4)27)22(33-16)34-17(21(23)28)15-8-6-5-7-9-15/h5-9,16-20,22H,10H2,1-4H3,(H2,23,28)/t16-,17-,18-,19+,20-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHUKFHDDLXBX-MRVGAPFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858433 |
Source
|
Record name | (2R)-2-Phenyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207512-68-3 |
Source
|
Record name | (2R)-2-Phenyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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